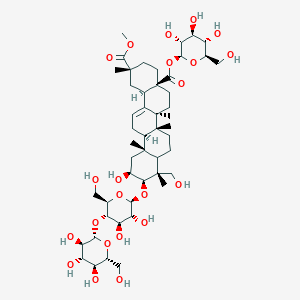

5-(Bromomethyl)fluorescein

Overview

Description

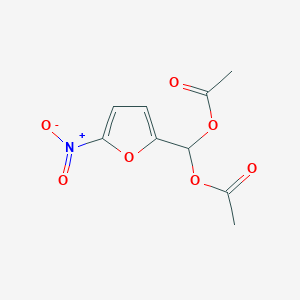

5-(Bromomethyl)fluorescein is a thiol-reactive fluorescent probe used in labeling of carboxylic acids and nucleotides at the N-atom . It has been widely used in scientific research for over ten years. It is a photostable compound that can be used to study various biological processes .

Synthesis Analysis

A mixture of this compound, palmitic acid, 18-crown-6, and potassium carbonate was reacted at 76°C for one hour . The reaction yield was maximized by a sequential single-factor optimization of the reaction variables .

Chemical Reactions Analysis

This compound has been evaluated as a pre-column, off-line derivatizing reagent for analytes containing a free carboxylic group . Two apparent conjugates of palmitic acid were formed under the reaction conditions employed .

Physical And Chemical Properties Analysis

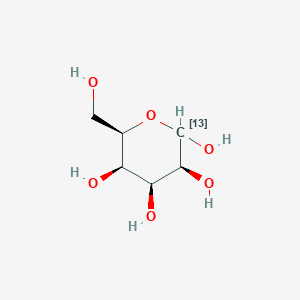

The molecular formula of this compound is CHBrO, with an average mass of 425.229 Da and a monoisotopic mass of 423.994629 Da . It has a density of 1.8±0.1 g/cm³, a boiling point of 668.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C .

Scientific Research Applications

Derivatization in Analytical Chemistry

5-(Bromomethyl)fluorescein (5-BMF) has been used in analytical chemistry for the derivatization of specific analytes. For example, it was employed in the quantitation of γ-(cholesteryloxy)butyric acid (CBA), an antitumor agent, in biological tissues. 5-BMF formed a stable and well-characterized conjugate with CBA, facilitating its detection and quantitation through high-performance liquid chromatography and laser-induced fluorescence detection. This method achieved detection limits in the picogram per milliliter range for CBA in various tissues (Mukherjee & Karnes, 1996).

Application in Fluorescent Labeling

5-BMF has also been applied in fluorescent labeling, particularly in the synthesis of fluorescein derivatives for labeling nucleosides. It has been used to label pyrimidine nucleosides at specific positions, facilitating the fluorescent labeling of oligonucleotides during automatic DNA synthesis. This approach has potential applications in non-radioactive DNA sequencing (Holletz et al., 1993).

Photophysical Studies and Cross-Coupling Reactions

In a study focusing on photophysical properties, this compound derivatives were synthesized and examined for their pH-dependent protolytic equilibria. These derivatives showed unique emission properties, making them useful in various cross-coupling reactions for further derivatization and exploration of their photophysical characteristics (Hwang et al., 2018).

Use in Fluorescence-Guided Surgery

This compound, along with similar fluorescein compounds, has been investigated for its potential use in fluorescence-guided surgeries, such as glioma surgery. The ability of these compounds to provide fluorescence under specific conditions can aid in the delineation of tumor tissues during surgical procedures (Schwake et al., 2015).

Safety and Hazards

Future Directions

5-(Bromomethyl)fluorescein has been used to investigate various topics such as protein folding, the binding of proteins to DNA, cell signaling, gene expression, and protein structure and function . It is potentially useful for the analysis of carboxylic acid-containing analytes at low concentrations .

Mechanism of Action

Target of Action

5-(Bromomethyl)fluorescein (5-BMF) is primarily used as a derivatizing reagent for analytes containing a free carboxyl group . It is also used for the labeling of nucleosides and nucleotides at the N-atom .

Mode of Action

5-BMF interacts with its targets through a chemical reaction . It binds to the free carboxyl groups of analytes, resulting in the formation of a fluorescent derivative . This derivative can then be detected using fluorescence techniques, making 5-BMF a valuable tool in biochemical research .

Biochemical Pathways

The exact biochemical pathways affected by 5-BMF depend on the specific analytes it is used to label. It is known to be involved in theglutathionylation cycle , a significant mechanism regulating protein function .

Pharmacokinetics

Its ability to form stable derivatives with carboxyl-containing analytes suggests it may have good stability .

Result of Action

The primary result of 5-BMF’s action is the formation of a fluorescent derivative when it reacts with carboxyl-containing analytes . This derivative can be detected using fluorescence techniques, providing a means of tracking the analyte .

Action Environment

The action of 5-BMF can be influenced by various environmental factors. For instance, the pH of the solution can affect the efficiency of the reaction between 5-BMF and carboxyl-containing analytes . Additionally, the temperature can impact the reaction rate .

Biochemical Analysis

Biochemical Properties

5-(Bromomethyl)fluorescein is known for its high molar absorptivity and quantum yield, and its excitation maximum matches the intense 488.0 nm emission line of an argon ion laser . It has been used as a pre-column, off-line derivatizing reagent for analytes containing a free carboxyl group . The bromomethyl group in this compound can react with thiol groups, utilizing a glutathione S-transferase–mediated reaction .

Cellular Effects

This compound has been used to label Ω-tagged membrane proteins efficiently for live cell imaging and in-gel analysis . This allows researchers to monitor the movement, location, and interactions of these proteins within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with thiol groups. This reaction is mediated by the enzyme glutathione S-transferase, which is ubiquitous in cells . This allows this compound to bind to proteins and other biomolecules, enabling their visualization and tracking .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable at room temperature over 24 hours . This stability, combined with its high fluorescence, makes it a valuable tool for long-term tracking of biomolecules in both in vitro and in vivo studies .

Metabolic Pathways

Its reaction with thiol groups suggests that it may interact with glutathione, a key antioxidant in cells .

Transport and Distribution

This compound is designed to freely pass through cell membranes . Once inside the cell, it reacts to form cell-impermeant products, allowing it to be retained within the cell for tracking purposes .

Subcellular Localization

The subcellular localization of this compound will depend on the specific biomolecules it is bound to. As it can react with a wide range of proteins and other biomolecules, it could potentially be found in various compartments or organelles within the cell .

properties

IUPAC Name |

6-(bromomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHKPJAZGYJYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164145 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148942-72-7 | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148942727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromomethyl)fluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)

![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B119599.png)